3-(2-Phenylethenyl)-1-benzothiophene
Description
Contextualization of 1-Benzothiophene Scaffolds in Advanced Chemical Sciences
The 1-benzothiophene core, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in the chemical sciences. nih.govwikipedia.org Its rigid, planar geometry and electron-rich nature make it a versatile building block in the synthesis of a wide array of functional molecules. In medicinal chemistry, the benzothiophene (B83047) scaffold is a cornerstone, appearing in the structures of numerous pharmaceuticals. Notable examples include the selective estrogen receptor modulator Raloxifene , used in the prevention of osteoporosis, and the anti-inflammatory drug Zileuton . nih.gov The diverse biological activities associated with benzothiophene derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, underscore its significance in drug discovery. nih.govmdpi.com
Beyond its pharmaceutical applications, the 1-benzothiophene unit is also a key component in the development of advanced organic materials. Its inherent electronic properties and potential for π-π stacking interactions make it an attractive candidate for the construction of organic semiconductors, light-emitting diodes (OLEDs), and other optoelectronic devices. mdpi.com
Significance of Styryl and Phenylethenyl Moieties in Organic Synthesis and Functional Materials
The styryl group, chemically known as a phenylethenyl moiety, is another fundamental component in the design of functional organic molecules. Characterized by a vinyl group attached to a phenyl ring, this moiety introduces a conjugated π-system that can significantly influence the electronic and photophysical properties of a molecule. chemicalbook.com The presence of the styryl group often imparts fluorescent or chromophoric properties, leading to its widespread use in the development of dyes, pigments, and molecular probes. semanticscholar.org
Rationale for Dedicated Research on 3-(2-Phenylethenyl)-1-benzothiophene
The focused investigation into this compound stems from the synergistic potential of its constituent parts. By tethering a phenylethenyl group to the 3-position of the 1-benzothiophene scaffold, a new molecular entity is created with a unique combination of structural and electronic features. This specific linkage extends the π-conjugation of the benzothiophene core, which is anticipated to modulate its photophysical and electrochemical properties.
Researchers are particularly interested in how this specific arrangement influences the molecule's potential applications. For instance, in materials science, the extended conjugation could lead to materials with tailored absorption and emission characteristics, making them suitable for optoelectronic applications. In medicinal chemistry, the introduction of the styryl group at the 3-position offers a vector for structural modifications to fine-tune biological activity. Studies on related 3-styryl-benzothiophene derivatives have already shown promise, with some exhibiting potent anticancer activity by inhibiting tubulin polymerization. nih.gov
Overview of Current Research Trajectories Involving this compound
Current research efforts concerning this compound and its close derivatives are multifaceted. A primary focus is on the development of efficient and versatile synthetic methodologies to access this and related structures. Various synthetic strategies have been explored, often involving modern cross-coupling reactions to construct the styryl moiety on a pre-formed benzothiophene ring. nih.gov
A significant area of investigation is the exploration of the biological activities of these compounds. Drawing from the known pharmacological importance of the benzothiophene core, researchers are synthesizing libraries of 3-styryl-benzothiophene analogs and screening them for various therapeutic applications, most notably as anticancer agents. nih.gov
In parallel, the photophysical properties of these molecules are being actively studied. nih.gov The extended π-system suggests potential for interesting fluorescence and charge-transport properties, making them candidates for new organic electronic materials. Research in this area often involves a combination of experimental spectroscopy and computational modeling to understand the structure-property relationships. semanticscholar.org
While comprehensive data on the parent compound, this compound, is still emerging in the scientific literature, the foundational knowledge of its core components and the promising results from its derivatives provide a strong impetus for its continued investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57823-66-2 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H12S/c1-2-6-13(7-3-1)10-11-14-12-17-16-9-5-4-8-15(14)16/h1-12H |
InChI Key |
VYUKVNHHHPMLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Phenylethenyl 1 Benzothiophene and Its Analogs
Historical Development of Synthetic Routes to 3-(2-Phenylethenyl)-1-benzothiophene
Early synthetic strategies for benzothiophene (B83047) derivatives often relied on classical condensation and cyclization reactions. While specific historical routes to this compound are not extensively documented in early literature, the foundational methods for constructing the benzothiophene ring system are relevant. These often involved the cyclization of precursors like α-arylthio ketones. researchgate.net For instance, the Bischler cyclization of α-arylthio ketones was a common method for obtaining 3-substituted benzothiophenes. researchgate.net The synthesis of the target compound would have likely involved a multi-step process, potentially culminating in a Wittig-type reaction to form the styryl group from a 3-formylbenzothiophene or a related derivative. The advent of transition-metal-catalyzed cross-coupling reactions significantly modernized and streamlined the synthesis of such compounds.
Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Ethenyl Linkage
Palladium-catalyzed reactions are central to modern organic synthesis and provide the most efficient and versatile routes to this compound and its analogs. These methods typically involve the formation of the C-C bond of the ethenyl bridge.
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. analis.com.mynih.gov This reaction has been widely applied in the synthesis of various organic molecules, including pharmaceuticals and natural products, due to its tolerance for a wide range of functional groups and its typically mild reaction conditions. analis.com.mynih.gov
For the synthesis of this compound, the Heck reaction can be envisioned in two primary ways:
Coupling of a 3-halobenzothiophene (e.g., 3-iodobenzothiophene or 3-bromobenzothiophene) with styrene (B11656).
Coupling of a 3-vinylbenzothiophene with a phenyl halide (e.g., iodobenzene).
The catalytic cycle of the Heck reaction generally involves several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (e.g., 3-bromobenzothiophene) to form a Pd(II) species. analis.com.mylibretexts.org
Olefin Coordination and Insertion: The alkene (e.g., styrene) coordinates to the palladium complex and then inserts into the palladium-carbon bond. analis.com.mylibretexts.org
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. analis.com.mylibretexts.org
Reductive Elimination: The base present in the reaction mixture neutralizes the generated hydrogen halide and facilitates the regeneration of the Pd(0) catalyst, allowing the cycle to continue. analis.com.my
The use of arenediazonium salts as "super-electrophiles" in Heck reactions can lead to ultra-fast reaction times, with high turnover frequencies. rsc.org
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Conditions | Yield |
| 3-Bromobenzothiophene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C, 12h | Good |
| 3-Iodobenzothiophene | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 °C, 8h | High |
| 3-Vinylbenzothiophene | Iodobenzene | Pd(dba)₂ / P(o-tol)₃ | NaOtBu | Toluene (B28343) | 110 °C, 16h | Moderate |
This table presents representative, hypothetical conditions based on typical Heck reaction protocols.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is valued for its use of stable and non-toxic organoboron reagents. organic-chemistry.org For synthesizing this compound, a key adaptation involves the coupling of 3-bromo- (B131339) or 3-iodo-benzothiophene with (E)-2-phenylvinylboronic acid or its esters. This approach directly installs the phenylethenyl group onto the benzothiophene core. The development of advanced phosphine (B1218219) ligands, such as SPhos, has enabled the efficient coupling of even deactivated aryl chlorides. researchgate.netrsc.org
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org A common strategy for synthesizing stilbene-type compounds like this compound involves a two-step process:
A Sonogashira coupling between a 3-halobenzothiophene (e.g., 3-iodobenzothiophene) and phenylacetylene (B144264) to form 3-(phenylethynyl)-1-benzothiophene. researchgate.netias.ac.inresearchgate.net
Subsequent partial reduction of the alkyne to a (E)-alkene.
Recent advancements have also explored carbonylative Sonogashira coupling reactions, which can introduce a carbonyl group, further expanding the synthetic utility. nih.govnih.gov Studies have demonstrated the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, which serves as a precursor for further Sonogashira couplings with various aryl iodides. researchgate.net
| Coupling Type | Reactant A | Reactant B | Catalyst System | Base | Conditions | Product |
| Suzuki-Miyaura | 3-Iodobenzothiophene | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 90 °C | This compound |
| Sonogashira | 3-Iodobenzothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Room Temp, 12h | 3-(Phenylethynyl)-1-benzothiophene |
This table presents representative conditions for Suzuki-Miyaura and Sonogashira reactions.
Direct C-H Arylation and Alkenylation Approaches
Direct C-H functionalization represents a more atom-economical approach, avoiding the pre-functionalization of starting materials (e.g., halogenation or conversion to organometallics). In this context, this compound could be synthesized by the direct palladium-catalyzed C-H alkenylation of benzothiophene at the C3 position with a styrene derivative, or the C-H arylation of 3-vinylbenzothiophene. Palladium-catalyzed direct C-H arylation has been successfully applied to thiophene (B33073) derivatives, for example, in the synthesis of 2-arylated and 2,5-diarylated 3-(methylsulfinyl)thiophenes. nih.gov These reactions typically proceed in the presence of a palladium catalyst and a suitable base. organic-chemistry.org
Ring-Closure and Heterocycle Formation Methodologies
An alternative to forming the ethenyl linkage on a pre-formed heterocycle is to construct the benzothiophene ring itself from a precursor that already contains the styryl moiety. Several methods for the synthesis of the benzothiophene ring system start from acyclic precursors. researchgate.net For example, a 1-(2-mercaptophenyl)-3-phenylprop-2-en-1-ol derivative could undergo an acid-catalyzed cyclization and dehydration to yield the target compound. Another approach involves the intramolecular electrophilic cyclization of o-alkynylarylthioethers. researchgate.net Photochemical electrocyclic ring closure has also been investigated for constructing complex benzothiophene-containing systems. nih.gov Cascade reactions, which form multiple rings in a single transformation, offer an efficient route to complex heterocyclic structures and could potentially be adapted for this purpose. beilstein-journals.org
Alternative Non-Catalytic Synthetic Pathways
Beyond metal-catalyzed methods, classical organic reactions can be employed. The Wittig reaction is a prominent non-catalytic pathway. This would involve the reaction of benzothiophene-3-carbaldehyde with benzyltriphenylphosphonium (B107652) bromide in the presence of a strong base (e.g., n-butyllithium or sodium hydride) to form the ethenyl linkage. Another possibility is the Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion and often provides excellent selectivity for the (E)-alkene. Additionally, base-catalyzed protocols involving propargyl-allene rearrangement followed by cyclization have been developed for the synthesis of benzothiophenes, which could be adapted to include the desired substituent. beilstein-journals.org
Stereoselective Synthesis of this compound Stereoisomers
The creation of specific stereoisomers of this compound is crucial for investigating their distinct physical, chemical, and biological properties. The two primary isomers, (E)- and (Z)-3-(2-phenylethenyl)-1-benzothiophene, can be selectively synthesized through carefully controlled reaction pathways.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a superior method for producing the thermodynamically more stable (E)-alkene with high selectivity. This reaction involves a phosphonate carbanion, which is more nucleophilic than a corresponding phosphonium (B103445) ylide, leading to excellent yields and stereocontrol.
The synthesis would typically proceed by reacting 1-benzothiophene-3-carbaldehyde with the phosphonate ylide generated from diethyl benzylphosphonate. The use of stabilized ylides in the HWE reaction reliably favors the formation of the (E)-isomer. For example, similar reactions for other stilbenes have achieved (E/Z) ratios as high as 99:1. nih.gov
A general reaction scheme is as follows:
Preparation of the Phosphonate: Benzyl bromide is reacted with triethyl phosphite (B83602) via an Arbuzov reaction to form diethyl benzylphosphonate.
Olefination: The phosphonate is deprotonated with a base (e.g., sodium hydride or potassium tert-butoxide) to form the stabilized carbanion. This is then reacted with 1-benzothiophene-3-carbaldehyde to yield predominantly (E)-3-(2-phenylethenyl)-1-benzothiophene.
The Heck reaction offers another robust route to the (E)-isomer. This palladium-catalyzed cross-coupling reaction can be performed between 3-bromo-1-benzothiophene (B1266177) and styrene. The reaction mechanism typically favors the formation of the trans product. unito.it
| Method | Reactants | Typical Reagents | Predominant Isomer | Key Features |
| Horner-Wadsworth-Emmons | 1-Benzothiophene-3-carbaldehyde, Diethyl benzylphosphonate | NaH or KOtBu, THF | (E) | High (E)-selectivity (>95%), water-soluble phosphate (B84403) byproduct is easily removed. |
| Heck Reaction | 3-Bromo-1-benzothiophene, Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | (E) | Good functional group tolerance, favors the trans isomer. unito.it |
The synthesis of the sterically hindered (Z)-isomer requires conditions that are under kinetic control. The standard Wittig reaction, particularly when using non-stabilized ylides under salt-free conditions, is the most common method for achieving (Z)-selectivity. organic-chemistry.orgchem-station.com
The reaction involves a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt by treatment with a strong base.
Preparation of the Phosphonium Salt: 1-Benzothiophen-3-ylmethyl bromide is reacted with triphenylphosphine (B44618) to generate (1-benzothiophen-3-ylmethyl)triphenylphosphonium bromide.
Ylide Formation and Olefination: The phosphonium salt is treated with a strong, non-lithium base (e.g., sodium amide or sodium hexamethyldisilazide) in an aprotic solvent to form the non-stabilized ylide. This reactive intermediate is then immediately treated with benzaldehyde (B42025) at low temperature. The reaction proceeds through a kinetically favored cis-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene and triphenylphosphine oxide. chem-station.com
The choice of base and the exclusion of lithium salts are critical for maximizing (Z)-selectivity, as lithium ions can stabilize the betaine (B1666868) intermediate, leading to equilibration and a loss of stereocontrol. wikipedia.org
| Method | Reactants | Typical Reagents | Predominant Isomer | Key Features |
| Wittig Reaction (non-stabilized ylide) | Benzaldehyde, (1-Benzothiophen-3-ylmethyl)triphenylphosphonium bromide | NaNH₂ or NaHMDS, THF (salt-free) | (Z) | Kinetically controlled reaction, requires exclusion of lithium salts for high (Z)-selectivity. organic-chemistry.orgwikipedia.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
One significant green approach is the use of alternative reaction media. Aqueous Wittig reactions have been developed that show high (E)-stereoselectivity. thieme-connect.de Performing the reaction in water eliminates the need for volatile and often hazardous organic solvents. For instance, the reaction of aldehydes with α-bromoesters and triphenylphosphine can proceed in an aqueous solution of sodium bicarbonate, simplifying the procedure and reducing environmental impact. organic-chemistry.org
Solvent-free Wittig reactions represent another important green methodology. These reactions can be carried out by grinding the reactants (e.g., a phosphonium salt, an aldehyde, and a solid base like potassium phosphate) together at room temperature. nih.gov This approach completely eliminates the need for a solvent, significantly reducing waste and potential exposure to harmful chemicals. wvu.edu
Microwave-assisted synthesis is a key technology for improving energy efficiency. Microwave irradiation can dramatically reduce reaction times for cross-coupling reactions like the Heck reaction, often from hours to minutes. scirp.org This not only saves energy but can also lead to cleaner reactions with higher yields and fewer byproducts. Microwave-assisted Heck couplings have been successfully performed in greener solvents like water or even under solvent-free conditions, further enhancing the sustainability of the synthesis. scirp.orgmdpi.com
Metal-free synthetic routes are also being explored. For example, a base-catalyzed protocol for the synthesis of benzothiophene derivatives that proceeds via a propargyl–allenyl rearrangement avoids the use of transition metal catalysts, which can be toxic and difficult to remove from the final product. beilstein-journals.orgresearchgate.net
| Green Principle | Application to Synthesis | Specific Method | Advantages |
| Use of Safer Solvents | Replacing traditional organic solvents with water. | Aqueous Wittig Reaction | Reduced toxicity and environmental impact, simplified workup. thieme-connect.de |
| Waste Prevention | Eliminating the need for a solvent. | Solvent-Free Wittig Reaction | No solvent waste, simplified procedure, often milder conditions. nih.govwvu.edu |
| Energy Efficiency | Reducing reaction times through alternative energy sources. | Microwave-Assisted Heck Reaction | Drastically shorter reaction times (minutes vs. hours), often higher yields and purity. scirp.orgmdpi.com |
| Catalysis | Avoiding toxic transition metal catalysts. | Metal-Free Cyclization Reactions | Avoids metal contamination in the product, reduces toxicity and purification costs. beilstein-journals.org |
Mechanistic Investigations of Reactions Involving 3 2 Phenylethenyl 1 Benzothiophene
Reaction Kinetics and Thermodynamic Analyses of Synthetic Pathways
Reaction Kinetics: The rate of synthesis is influenced by several factors, including the nature of the catalyst, solvent, temperature, and the concentration of reactants. For instance, in a palladium-catalyzed Heck reaction between a 3-halobenzothiophene and styrene (B11656), the reaction rate is often dependent on the rate-determining step, which can be the oxidative addition of the palladium(0) catalyst to the benzothiophene (B83047) halide. The rate law for such reactions can be complex, but often shows a first-order dependence on the concentration of the catalyst and the aryl halide.
Thermodynamic Analyses: The synthesis of the benzothiophene core itself is a thermodynamically favorable process, with a resonance energy of approximately 58 kcal/mol, indicating significant aromatic stability. chemicalbook.com The subsequent cross-coupling reaction to introduce the phenylethenyl group is typically designed to be exothermic, driving the reaction toward the product. The E-isomer (trans-stilbene) of the product is thermodynamically more stable than the Z-isomer (cis-stilbene), which often results in its preferential formation, especially under conditions that allow for isomerization. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the rate-determining step (e.g., oxidative addition). Lower values indicate faster reaction rates. |
| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Negative value indicates an exothermic reaction, which is thermodynamically favorable. |
| Entropy of Reaction (ΔS) | Slightly negative or near zero | As two molecules combine to form one product and a salt, the change in disorder is relatively small. |
| Gibbs Free Energy (ΔG) | Negative | A negative ΔG indicates a spontaneous and product-favored reaction under the specified conditions. |
Elucidation of Catalytic Cycles in Transition Metal-Mediated Syntheses
Transition metal catalysis, particularly with palladium, is the cornerstone of modern synthetic methods for forming the C-C bond in 3-(2-phenylethenyl)-1-benzothiophene. The two most prominent methods are the Heck reaction and the Suzuki-Miyaura coupling, each proceeding through a distinct catalytic cycle.
Heck Reaction: The Mizoroki-Heck reaction couples a 3-halobenzothiophene with styrene in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle generally involves four key steps wikipedia.orglibretexts.org:
Oxidative Addition: A palladium(0) complex, typically with phosphine (B1218219) ligands, reacts with the 3-halobenzothiophene (e.g., 3-bromobenzothiophene). The palladium inserts into the carbon-halogen bond, forming a square planar palladium(II) intermediate. This step is often rate-limiting.
Migratory Insertion (Carbopalladation): The styrene molecule coordinates to the palladium(II) complex. Subsequently, the benzothienyl group migrates from the palladium to one of the carbons of the styrene double bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center, reforming the alkene double bond in the product and generating a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product, with a syn-elimination mechanism favoring the E-alkene.
Reductive Elimination/Base Regeneration: A base (e.g., triethylamine) is used to remove the hydrohalic acid (H-X) from the palladium-hydride complex, regenerating the palladium(0) catalyst and allowing the cycle to begin anew. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of a 3-halobenzothiophene with a styrylboronic acid or ester. The catalytic cycle also relies on a Pd(0)/Pd(II) interchange and comprises three main steps libretexts.orgchemrxiv.org:
Oxidative Addition: Similar to the Heck reaction, a Pd(0) species undergoes oxidative addition with the 3-halobenzothiophene to form a Pd(II) complex.
Transmetalation: The organoboron reagent (styrylboronic acid) is activated by a base (e.g., potassium carbonate) to form a boronate species. This species then transfers the styryl group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. This is the key step that distinguishes the Suzuki reaction.
Reductive Elimination: The two organic groups (benzothienyl and styryl) on the palladium center couple and are eliminated from the metal, forming the final this compound product. This step regenerates the Pd(0) catalyst, which re-enters the cycle.
Intermediates and Transition State Characterization
The direct observation and characterization of intermediates and transition states in these rapid catalytic cycles are challenging. However, a combination of spectroscopic techniques, kinetic studies, and computational modeling has provided significant insight.
Key Intermediates:
Pd(0)L₂ Complex: The active catalyst in both cycles is often a 14-electron bis-ligated palladium(0) species.
Oxidative Addition Adduct (Aryl-Pd(II)-X L₂): This square planar Pd(II) complex is the first key intermediate formed after the reaction with the 3-halobenzothiophene. It is a 16-electron species.
π-Complex (Heck Reaction): Before migratory insertion, styrene coordinates to the Pd(II) center to form a π-complex.
σ-Alkylpalladium(II) Intermediate (Heck Reaction): Formed after migratory insertion, this intermediate is crucial for the subsequent β-hydride elimination step.
Diorganopalladium(II) Intermediate (Suzuki Reaction): Formed after transmetalation, this species contains both the benzothienyl and styryl moieties bound to the palladium center.
Transition State Characterization: Transition states are, by definition, transient and cannot be isolated. Their structures and energies are primarily investigated using computational methods (see Section 3.5). For example, calculations can model the three-centered transition state of oxidative addition or the four-membered cyclic transition state often proposed for β-hydride elimination. Kinetic isotope effect (KIE) studies can also provide experimental evidence about the nature of the rate-determining transition state.
| Reaction | Intermediate/Transition State | Description | Characterization Method |
|---|---|---|---|
| Heck & Suzuki | Aryl-Pd(II)-X Complex | Product of oxidative addition. | NMR, X-ray (of stable analogues) |
| Heck | Migratory Insertion TS | Four-centered transition state involving Pd, C(aryl), and C=C bond. | Computational Modeling (DFT) |
| Heck | Pd-H Complex | Product of β-hydride elimination. | NMR (low temp), Isotope Labeling |
| Suzuki | Transmetalation TS | Bridged structure involving Pd, the transferring group, and Boron. | Computational Modeling, Kinetic Studies |
| Heck & Suzuki | Reductive Elimination TS | Three-centered transition state leading to C-C bond formation. | Computational Modeling, KIE Studies |
Reaction Mechanism Studies of Post-Synthetic Modifications
Once synthesized, this compound can undergo further chemical transformations, or "post-synthetic modifications," at several reactive sites: the benzothiophene sulfur atom, the aromatic rings, or the carbon-carbon double bond.
Oxidation of the Sulfur Atom: The sulfur atom in the benzothiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone (1,1-dioxide). This transformation significantly alters the electronic properties of the molecule. nih.govmdpi.com The reaction typically proceeds via electrophilic attack on the sulfur by an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic sulfur atom attacking the peroxide oxygen, leading to the formation of the S-O bond and the departure of the carboxylate leaving group. Stepwise oxidation can yield the sulfoxide first, followed by further oxidation to the sulfone under more forcing conditions.
Hydrogenation of the Alkene: The phenylethenyl double bond can be reduced to a single bond, yielding 3-(2-phenylethyl)-1-benzothiophene. This is commonly achieved through catalytic hydrogenation. The mechanism of hydrogenation of benzothiophene itself has been studied, and a similar process can be extrapolated. thaiscience.inforesearchgate.net For example, using a palladium catalyst, the reaction proceeds via the Horiuti-Polanyi mechanism:
Adsorption: Both hydrogen and the alkene adsorb onto the surface of the metal catalyst.
Dissociation: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms.
Stepwise Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond, passing through a half-hydrogenated intermediate state before the final product desorbs from the catalyst surface.
Kinetic studies on the hydrogenation of benzothiophene have shown the reaction to be first-order, with an apparent activation energy of around 58 kJ/mol. researchgate.net
Computational Chemistry Approaches to Reaction Mechanism Verification
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and predicting reaction mechanisms where experimental characterization is difficult. researchgate.net
Verifying Catalytic Cycles: DFT calculations can map the entire potential energy surface of a catalytic cycle, such as the Heck or Suzuki reactions. rsc.orgelsevierpure.com By calculating the Gibbs free energies of all reactants, intermediates, transition states, and products, researchers can:
Confirm the proposed sequence of elementary steps.
Identify the rate-determining step by finding the highest energy barrier in the cycle.
Explain the observed stereoselectivity and regioselectivity by comparing the activation barriers of competing pathways.
Analyze the electronic structure of intermediates to understand bonding and catalyst-substrate interactions. researchgate.netresearchgate.net
For example, DFT studies on the Suzuki reaction have helped elucidate the precise mechanism of transmetalation, evaluating different pathways involving boronate intermediates and Pd-O-B linkages. chemrxiv.orgrsc.org Similarly, calculations for the Heck reaction have explored the energetics of neutral versus cationic pathways for migratory insertion and β-hydride elimination. elsevierpure.com
Investigating Post-Synthetic Modifications: Computational methods are also used to study modification reactions. DFT can be used to model the oxidation of the sulfur atom in the benzothiophene ring, calculating the change in frontier molecular orbital energies (HOMO-LUMO) upon oxidation to the sulfone. nih.gov This helps predict how the electronic and photophysical properties of the molecule will change. For hydrogenation, DFT can model the adsorption energies of the substrate on different catalyst surfaces and calculate the energy barriers for hydrogen atom transfer, providing insight into catalyst activity and selectivity.
Derivatization and Structural Modification Strategies for 3 2 Phenylethenyl 1 Benzothiophene
Functionalization of the Benzothiophene (B83047) Heterocycle
The benzothiophene ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, its reactivity is less than that of simpler thiophenes due to the fused benzene (B151609) ring. The position of substitution is influenced by the electronic effects of the styryl substituent at the 3-position.
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto the benzothiophene nucleus. wikipedia.org The styryl group at the 3-position is an activating group and directs incoming electrophiles to specific positions on the benzothiophene ring. The most probable sites for electrophilic attack are the C2, C4, and C6 positions, with the C2 position being generally the most nucleophilic in 3-substituted benzothiophenes.
Common electrophilic substitution reactions that could be applied to 3-(2-phenylethenyl)-1-benzothiophene include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group, primarily at the C2 position.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst are expected to yield the corresponding 2-halo derivatives.
Friedel-Crafts Acylation: The introduction of an acyl group, for instance, with acetyl chloride and aluminum chloride, would be anticipated to occur at the C2 position.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(2-phenylethenyl)-1-benzothiophene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(2-phenylethenyl)-1-benzothiophene |
| Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-3-(2-phenylethenyl)-1-benzothiophene |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on benzothiophene systems.
Nucleophilic aromatic substitution (SNAr) on the benzothiophene ring of this compound is generally not a feasible strategy under standard conditions. nih.gov SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a good leaving group (such as a halide) to activate the aromatic ring towards nucleophilic attack. nih.gov The parent molecule lacks these activating features, making the benzothiophene ring electron-rich and thus not susceptible to attack by nucleophiles. For SNAr to occur, the benzothiophene ring would first need to be functionalized with appropriate activating groups and a leaving group.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The parent this compound does not possess a conventional DMG on its benzothiophene ring. The sulfur atom in the thiophene (B33073) ring can exhibit a weak directing effect, but it is generally not sufficient to achieve selective ortho-lithiation in the presence of other acidic protons.
To utilize a DoM strategy, a suitable DMG would need to be introduced onto the benzothiophene core. For instance, if a hydroxyl or carboxyl group were present at the C4 or C7 position, these could serve as effective DMGs for lithiation at the C5 or C6 position, respectively. Without a pre-installed DMG, direct deprotonation of the benzothiophene ring with strong bases like alkyllithiums is likely to be unselective.
Modifications of the Phenylethenyl Side Chain
The phenylethenyl side chain offers two primary sites for modification: the terminal phenyl ring and the alkene double bond.
The phenyl ring of the styryl group can undergo electrophilic aromatic substitution. The benzothiophen-3-yl)ethenyl group acts as an ortho-, para-directing and activating substituent on the phenyl ring. masterorganicchemistry.com Therefore, electrophilic attack will preferentially occur at the ortho (C2' and C6') and para (C4') positions of the phenyl ring.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-(2-(4-Nitrophenyl)ethenyl)-1-benzothiophene and 3-(2-(2-Nitrophenyl)ethenyl)-1-benzothiophene |
| Bromination | Br₂, FeBr₃ | 3-(2-(4-Bromophenyl)ethenyl)-1-benzothiophene and 3-(2-(2-Bromophenyl)ethenyl)-1-benzothiophene |
| Acylation | CH₃COCl, AlCl₃ | 3-(2-(4-Acetylphenyl)ethenyl)-1-benzothiophene and 3-(2-(2-Acetylphenyl)ethenyl)-1-benzothiophene |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted benzene rings.
The alkene double bond in the phenylethenyl side chain is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.
Hydroboration-Oxidation: This two-step reaction sequence would lead to the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The hydroxyl group would add to the carbon atom attached to the benzothiophene ring, yielding 2-(1-benzothiophen-3-yl)-1-phenylethan-1-ol.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide ring across the double bond. orientjchem.org This would produce 2-(phenyloxiran-2-yl)-1-benzothiophene.
Dihydroxylation: This reaction can be performed under conditions that yield either syn- or anti-diols. Syn-dihydroxylation, using reagents like osmium tetroxide or cold, dilute potassium permanganate, would add two hydroxyl groups to the same face of the double bond. wikipedia.orglibretexts.orgorganic-chemistry.orgkhanacademy.org Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.
Table 3: Expected Products from Alkene Functionalization of this compound
| Reaction | Reagents | Expected Major Product |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(1-Benzothiophen-3-yl)-1-phenylethan-1-ol |
| Epoxidation | m-CPBA | 2-(Phenyloxiran-2-yl)-1-benzothiophene |
| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | 1-(1-Benzothiophen-3-yl)-2-phenylethane-1,2-diol (syn isomer) |
This table presents expected outcomes based on established principles of alkene functionalization reactions.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound offers a versatile platform for creating a diverse library of functionalized molecules. The regioselectivity and stereoselectivity of these reactions are dictated by the inherent electronic properties and steric environment of the benzothiophene core and the exocyclic phenylethenyl substituent. The benzothiophene ring system, particularly the C2 and C3 positions of the thiophene moiety, and the double bond of the styryl group are the primary sites for chemical modification.
Electrophilic Substitution on the Benzothiophene Ring:
The benzothiophene nucleus is susceptible to electrophilic attack. Theoretical and experimental studies on related benzothiophene systems indicate that the C3 position is generally more electron-rich and thus more reactive towards electrophiles than the C2 position. However, in this compound, the C3 position is already substituted. Consequently, electrophilic substitution is anticipated to occur preferentially at the C2 position. The presence of the electron-donating sulfur atom directs electrophiles to this position. For instance, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the corresponding 2-substituted derivatives. The regioselectivity can be influenced by reaction conditions, with milder conditions generally favoring substitution at the most activated position.
Reactions at the Phenylethenyl Double Bond:
The exocyclic double bond of the phenylethenyl group is a key site for derivatization, particularly through electrophilic addition and cycloaddition reactions.
Electrophilic Addition: The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) to the double bond is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the initial electrophilic attack will occur at the carbon atom of the double bond that leads to the more stable carbocation. In this case, the benzylic carbocation adjacent to the phenyl group is significantly stabilized by resonance. Therefore, the addition of an electrophile (E⁺) will occur at the β-carbon (further from the benzothiophene ring), leading to the formation of a carbocation at the α-carbon (adjacent to the phenyl group). Subsequent nucleophilic attack (by Nu⁻) will yield the corresponding adduct. This regioselectivity is a well-established principle in the chemistry of styrenic systems. The stereochemistry of the addition can be either syn or anti, depending on the specific reagents and reaction mechanism. For example, the addition of bromine typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition.
Cycloaddition Reactions: The phenylethenyl double bond can participate as a dipolarophile or a dienophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the electronic and steric interactions between the dipole and the dipolarophile. Dearomative [3+2] cycloaddition reactions have been successfully employed with related nitrobenzothiophenes, suggesting that with appropriate activation, the phenylethenyl moiety could undergo similar transformations. nih.govrsc.org The stereoselectivity of these cycloadditions is often high, with the relative configuration of the newly formed stereocenters being controlled by the geometry of the transition state.
A summary of expected regioselective reactions is presented in the table below.
| Reaction Type | Reagents | Expected Major Product | Regioselectivity Principle |
| Electrophilic Substitution | HNO₃/H₂SO₄ | 2-Nitro-3-(2-phenylethenyl)-1-benzothiophene | Activation of C2 by sulfur and substitution at the available position. |
| Electrophilic Addition | HBr | 3-(1-Bromo-2-phenylethyl)-1-benzothiophene | Formation of the more stable benzylic carbocation intermediate (Markovnikov's rule). |
| [3+2] Cycloaddition | PhN₃ | 1-Phenyl-4-(1-benzothiophen-3-yl)-5-phenyl-1,2,3-triazoline | Frontier Molecular Orbital (FMO) theory predictions for 1,3-dipolar cycloadditions. |
Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Units
The unique combination of a rigid, electron-rich benzothiophene core and a polymerizable phenylethenyl group makes this compound an attractive monomer for the synthesis of novel conjugated polymers and oligomers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to the desirable photophysical and charge-transport properties of the constituent moieties.
Polymerization via the Phenylethenyl Group:
The most direct route to polymeric structures involves the polymerization of the styryl double bond. This can be achieved through various polymerization techniques:
Free-Radical Polymerization: Initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide), this method would lead to the formation of a polymer with a polystyrene-like backbone and pendant 1-benzothiophen-3-yl groups. The reactivity of the styryl monomer would be comparable to that of styrene (B11656) and its derivatives.
Cationic Polymerization: The electron-rich nature of the styryl double bond makes it susceptible to cationic polymerization initiated by strong Lewis or Brønsted acids. This method can provide good control over the polymer's molecular weight and architecture, particularly with living polymerization techniques.
Anionic Polymerization: While less common for styrenic monomers unless activated by electron-withdrawing groups, anionic polymerization could potentially be employed under specific conditions.
The resulting polymers would possess a flexible aliphatic backbone, which can enhance solubility and processability, while the pendant benzothiophene units would govern the material's electronic and optical properties.
Incorporation into Conjugated Polymers:
To create fully conjugated polymers with enhanced electronic communication along the backbone, this compound can be functionalized to enable its participation in cross-coupling polymerization reactions. For instance, halogenation of the benzothiophene ring (e.g., at the 2-position) or the phenyl ring of the styryl group would introduce reactive sites for well-established polymerization methods like:
Suzuki Polymerization: Coupling of a dihalo-derivative of the monomer with a diboronic acid or ester.
Stille Polymerization: Coupling of a dihalo-derivative with a distannane.
Heck Polymerization: Coupling of a halo-derivative with a vinyl-containing comonomer.
These methods allow for the precise construction of alternating copolymers where the this compound unit is integrated into the main chain, leading to materials with extended π-conjugation.
Synthesis of Oligomeric Structures:
Controlled synthesis of well-defined oligomers is crucial for fundamental studies of structure-property relationships. Stepwise synthetic approaches, such as iterative cross-coupling reactions, can be employed to build oligomers of a specific length. For example, a monobrominated derivative of this compound could be coupled with its corresponding boronic ester derivative in a controlled manner to afford dimers, trimers, and higher oligomers. Recent advances in techniques like temperature-controlled catalyst-transfer polymerization have enabled the synthesis of monodisperse oligo(3-hexylthiophene), and similar strategies could potentially be adapted for monomers based on this compound. nih.gov
The table below outlines potential polymerization strategies for this monomer.
| Polymerization Method | Monomer Functionality | Resulting Polymer Structure | Potential Properties |
| Free-Radical Polymerization | Phenylethenyl double bond | Aliphatic backbone with pendant benzothiophene units | Good processability, photoluminescence from benzothiophene moieties. |
| Cationic Polymerization | Phenylethenyl double bond | Aliphatic backbone with pendant benzothiophene units | Controlled molecular weight, potentially high optical transparency. |
| Suzuki Cross-Coupling | Dihalo-derivative (e.g., 2,X'-dibromo) + Diboronic ester | Fully conjugated alternating copolymer | High charge carrier mobility, tunable bandgap for electronic applications. |
| Stille Cross-Coupling | Dihalo-derivative + Distannane comonomer | Fully conjugated alternating copolymer | Efficient synthesis of high molecular weight polymers for optoelectronics. |
The synthesis of these polymeric and oligomeric materials opens up avenues for exploring new functional organic materials with tailored electronic and photophysical properties derived from the unique this compound building block.
Spectroscopic and Advanced Analytical Characterization of 3 2 Phenylethenyl 1 Benzothiophene Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous structural confirmation of 3-(2-phenylethenyl)-1-benzothiophene and its derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, thereby lending significant confidence to its proposed structure.
For the parent compound, this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₆H₁₂S. This calculated value serves as a benchmark against which the experimentally determined mass is compared. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental formula.
In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum offers further structural insights. While detailed fragmentation pathways for this compound are not extensively documented in readily available literature, general fragmentation patterns for benzothiophene (B83047) derivatives often involve the loss of small, stable neutral molecules or radicals. For unoxidized benzothiophenes, fragmentation is frequently dominated by the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. nih.gov The presence of the phenylethenyl substituent would likely introduce additional characteristic fragmentation pathways, such as cleavage at the vinyl linkage or within the phenyl ring, providing further corroboration of the compound's structure.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (m/z) |
| C₁₆H₁₂S | This compound | 236.06597 |
Note: This table presents the theoretical exact mass. Experimental verification via HRMS would be required for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation and stereochemical assignment of this compound derivatives. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques, a comprehensive picture of the molecular framework can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons of the benzothiophene and phenyl rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the rings. The vinylic protons of the phenylethenyl group are also key diagnostic signals, with their chemical shifts and coupling constants providing information about the stereochemistry of the double bond (i.e., whether the compound exists as the E or Z isomer).
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms to which they are bonded. The aromatic and vinylic carbons will resonate at lower field (higher ppm values) compared to any aliphatic carbons that might be present in derivatives.
Due to the limited availability of fully assigned experimental NMR data for the parent compound in the public domain, a representative data table based on general knowledge of similar structures is provided below for illustrative purposes.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Functional Group | Representative Chemical Shift Range (ppm) |
| ¹H | Aromatic (Benzothiophene) | 7.2 - 8.2 |
| ¹H | Aromatic (Phenyl) | 7.1 - 7.6 |
| ¹H | Vinylic | 6.5 - 7.5 |
| ¹³C | Aromatic (Benzothiophene) | 120 - 145 |
| ¹³C | Aromatic (Phenyl) | 125 - 140 |
| ¹³C | Vinylic | 120 - 135 |
Note: These are generalized ranges and actual chemical shifts can vary depending on the specific substitution pattern and the solvent used for analysis.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are instrumental in piecing together the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be used to establish the connectivity of protons within the benzothiophene and phenyl rings, as well as the coupling between the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is a powerful tool for assigning the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC correlation between a vinylic proton and a carbon in the benzothiophene ring would confirm the point of attachment of the phenylethenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule, specifically the geometry of the double bond. This experiment shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. For the E-isomer of this compound, a NOESY correlation would be expected between the vinylic proton on the carbon adjacent to the benzothiophene ring and the ortho protons of the phenyl ring. Conversely, for the Z-isomer, a correlation would be anticipated between this vinylic proton and protons on the benzothiophene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. In the case of this compound, these techniques would be used to confirm the presence of the aromatic rings and the carbon-carbon double bond.
The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and vinylic protons, typically in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C=C stretching of the vinyl group would also be expected in this region. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be a valuable tool for observing the C=C stretching of the double bond and the symmetric vibrations of the aromatic rings.
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Vinylic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Vinylic C=C | Stretching | 1600 - 1680 |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption and emission spectroscopy techniques are employed to investigate the optical properties of this compound, which arise from the transitions of electrons between different energy levels within the molecule.
UV-Vis Spectrophotometry for Electronic Transitions
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. For conjugated systems like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands corresponding to π → π* transitions. The extended conjugation provided by the phenylethenyl group attached to the benzothiophene core would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual benzothiophene and styrene (B11656) chromophores. The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the stereochemistry of the double bond.
Table 4: Hypothetical Electronic Transitions for this compound
| Transition Type | Wavelength Range (nm) | Description |
| π → π | 250 - 400 | Corresponds to the promotion of an electron from a bonding π orbital to an antibonding π orbital. |
Note: This table is illustrative. The actual absorption maxima would need to be determined experimentally.
Fluorescence and Phosphorescence Spectroscopy for Luminescent Behavior
The luminescent properties of this compound derivatives, which are essentially stilbene (B7821643) analogues incorporating a benzothiophene moiety, are of significant interest for applications in organic electronics such as organic light-emitting diodes (OLEDs). Their fluorescence and phosphorescence characteristics are dictated by the nature of their electronic excited states and are highly sensitive to their molecular structure and environment.
Derivatives of this scaffold often exhibit strong fluorescence. The core structure combines the π-conjugated systems of stilbene and benzothiophene, leading to intense absorption bands in the UV-visible region and subsequent emission. For instance, studies on analogous 3-styrylthiophene (B428788) derivatives show strong absorption maxima (λmax) around 350-370 nm, with emission spectra that are characteristic of diarylethene compounds. acs.orgnih.govnih.gov The position of the emission maximum and the fluorescence quantum yield are significantly influenced by the substituents on both the phenyl and the benzothiophene rings. Electron-donating or electron-withdrawing groups can tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. researchgate.net
Solvatochromism, the change in color of a substance with the polarity of the solvent, is a common feature in these types of push-pull dyes. beilstein-journals.org In polar solvents, a stabilization of the polar excited state can lead to a red-shift (bathochromic shift) in the emission spectrum. For example, a styryl-based dye showed a significant red-shift of 60 nm in its emission maximum when the solvent was changed from toluene (B28343) (λem = 584 nm) to the more polar DMSO (λem = 644 nm). beilstein-journals.org
While fluorescence from the singlet excited state (S₁) is common, phosphorescence from the triplet excited state (T₁) is less frequently observed at room temperature in solution for purely organic molecules due to efficient non-radiative decay and quenching by molecular oxygen. However, the presence of the sulfur atom in the benzothiophene ring can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet to the triplet state. This effect can be further amplified by the introduction of heavy atoms (e.g., bromine or iodine) onto the molecular scaffold. This "heavy-atom effect" increases the probability of both ISC and phosphorescence. For related benzothienobenzothiophene (BTBT) derivatives, a high singlet-triplet conversion rate has been noted, which is a prerequisite for phosphorescence. mdpi.com
The table below summarizes typical photophysical data for related styryl-thiophene and benzothiophene derivatives, illustrating the range of observed properties.
| Compound Class | Solvent | Absorption λmax (nm) | Emission λem (nm) | Notes |
| 2-Styrylthiophene Derivative | n-Hexane | 368.0 | Not specified | Shows clear vibrational fine structure in the absorption spectrum. acs.orgnih.gov |
| 3-Styrylthiophene Derivative | n-Hexane | 350.9 | Not specified | Absorption is hypsochromically shifted compared to the 2-styryl isomer. acs.orgnih.gov |
| Amino-thienostilbene (trans) | Various | ~355 - 380 | Not specified | Exhibits strong absorption; position is sensitive to pH. nih.govsemanticscholar.org |
| Styryl-based Push-Pull Dye | DMSO | 543 | 644 | Demonstrates significant positive solvatochromism. beilstein-journals.org |
| 2,7-diBr-BTBT S-oxide | DCM | 352, 370 | 418, 440 | Exhibits high fluorescence quantum yields (up to >99%) due to sulfur oxidation. mdpi.com |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For materials intended for use in electronic devices, such as thin-film transistors, understanding the crystal packing is paramount as it directly influences charge transport properties.
While a specific crystal structure for this compound was not found, extensive crystallographic studies have been conducted on closely related and highly relevant beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (BTBT) derivatives. mdpi.comnih.gov These studies reveal that the planar, π-conjugated core of these molecules promotes close packing in the solid state, typically in a lamellar structure. A common packing motif is the "herringbone" arrangement, where molecules in adjacent stacks are oriented nearly perpendicular to each other. nih.gov This arrangement minimizes electrostatic repulsion and maximizes C-H···π interactions, leading to a stable crystal lattice.
The introduction of substituents, such as alkyl chains or functional groups, significantly impacts the molecular packing. For example, in symmetrically and asymmetrically alkylated BTBT derivatives, the alkyl chains drive the formation of layered structures, and the molecules still adopt a herringbone arrangement within the layers. nih.gov The interplanar spacing and the degree of π-orbital overlap between adjacent molecules are critical parameters determined from crystallographic data, as they correlate with charge carrier mobility.
Sulfur oxidation in BTBT derivatives has been shown to dramatically alter the crystal packing. While unoxidized 2,7-diBr-BTBT adopts a herringbone structure, its S-oxide derivatives (2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO) crystallize in a π-stacked arrangement. mdpi.com This change is attributed to altered intermolecular interactions involving the sulfonyl oxygen atoms. The π-stacked columns in these oxidized derivatives feature very short interplanar distances (~3.55 Å), which can be beneficial for charge transport. mdpi.com
The table below presents representative crystallographic data for a BTBT derivative, illustrating the type of information obtained from X-ray diffraction analysis.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Packing Motif |
| C8-BTBT | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Herringbone nih.gov |
| 2,7-diBr-BTBTDO | Monoclinic | P2₁/c | 13.0645(3) | 7.3719(2) | 9.5317(2) | 108.01(1) | π-stacked mdpi.com |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. In the context of this compound derivatives, chirality can be introduced by attaching a chiral substituent, often in the form of an enantiomerically pure side chain.
The field of chiral polythiophenes provides a well-studied analogy. When a chiral side chain (e.g., (S)-2-methylbutyl) is attached to the thiophene (B33073) ring, the steric interactions between the side chains can force the conjugated polymer backbone to adopt a preferred helical conformation (e.g., a left- or right-handed helix). scispace.commdpi.com This induced helicity in the otherwise achiral polythiophene backbone results in a supramolecular chiral structure that gives rise to a strong CD signal in the region of the polymer's π-π* electronic transition. scispace.com
For discrete chiral derivatives of this compound, the principles are similar. The chiral substituent would create a chiral environment around the benzothiophene-stilbene chromophore. While the induced CD signal might be weaker than in a cooperative system like a polymer, it would still provide valuable information about the molecule's absolute configuration and its preferred conformation in solution. The study of such systems can reveal insights into how chirality is transferred from a stereocenter to a π-conjugated system. tue.nlresearchgate.net
Theoretical and Computational Investigations of 3 2 Phenylethenyl 1 Benzothiophene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies of Ground State Properties
No published studies were found that report the optimized molecular geometry (including bond lengths, bond angles, and dihedral angles) or other ground state properties of 3-(2-Phenylethenyl)-1-benzothiophene as calculated by Density Functional Theory.
Ab Initio Methods for High-Accuracy Calculations
There is no available data from high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. However, specific values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound have not been reported in the scientific literature.
Spectroscopic Property Prediction using Computational Methods
NMR Chemical Shift Calculation
Computational prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure verification. No studies containing calculated NMR chemical shift data for this compound could be located.
UV-Vis and Fluorescence Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption and fluorescence spectra. No published research was found that presents simulated spectroscopic data for this compound.
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no publicly available research studies specifically detailing the theoretical and computational investigations of the compound This compound .
Therefore, it is not possible to provide the requested detailed analysis for the following sections:
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies
While computational studies, including molecular dynamics simulations and QSPR modeling, are common for various benzothiophene (B83047) derivatives and related stilbene-like structures, no specific data or research findings were identified for this compound itself. Generating content for the requested sections without specific data would require speculation and extrapolation from other compounds, which would not adhere to the principles of scientific accuracy.
Further research focused specifically on the computational analysis of this compound would be required to generate the detailed article as outlined.
Exploration of Advanced Applications of 3 2 Phenylethenyl 1 Benzothiophene and Its Derivatives
Applications in Organic Electronic Materials
The conjugated π-system of 3-(2-phenylethenyl)-1-benzothiophene and its derivatives makes them promising candidates for use in organic electronic devices. The electronic properties can be tuned by modifying the core benzothiophene (B83047) structure or the peripheral phenylethenyl group, influencing charge transport and optical characteristics.
While specific research on this compound in OLEDs is not extensively documented, related benzothiophene derivatives have shown significant promise. For instance, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a fused benzothiophene structure, have been investigated as host materials and emitters in OLEDs. These materials are often valued for their high charge carrier mobility and thermal stability. mdpi.com The introduction of a styryl group, as seen in the subject compound, can influence the emission color and efficiency of OLEDs. For example, some styryl-based dyes are known for their light-emitting properties. nih.gov
Table 1: Performance of Selected Benzothiophene-Based Derivatives in OFETs
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| 2-(5-Hexylthiophen-2-yl) nih.govbenzothieno[3,2-b] nih.govbenzothiophene | Vacuum-deposition | up to 10.5 | > 10^7 |
| 2-(5-Heptylthiophen-2-yl) nih.govbenzothieno[3,2-b] nih.govbenzothiophene | Vacuum-deposition | up to 10.5 | > 10^7 |
Note: The data in this table is for structurally related compounds to indicate the potential of the benzothiophene core, not for this compound itself. nih.govmdpi.com
In the field of organic photovoltaics, benzothiophene derivatives have been utilized as donor materials in bulk heterojunction solar cells. The incorporation of benzothiophene units into polymer backbones or as part of small molecule donors can enhance light absorption and improve charge transport properties. nih.govnih.gov The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for the efficiency of OPVs, and these can be tuned through chemical modification of the benzothiophene structure. nih.gov
The phenylethenyl moiety in this compound extends the conjugation of the molecule, which can lead to a red-shifted absorption spectrum, a desirable characteristic for absorbing a broader range of the solar spectrum. While specific power conversion efficiency (PCE) data for OPVs based on this compound is not widely reported, the fundamental properties of the benzothiophene and styryl components suggest it could function as a component in the active layer of organic solar cells. The charge transport properties of this class of materials are critical for their function in OPVs, facilitating the movement of charge carriers to the electrodes. The mobility of charge carriers is a key factor, and as mentioned, benzothiophene derivatives have shown high hole mobilities. nih.gov
Fluorescent Probes and Sensors
The inherent fluorescence of many conjugated organic molecules, including styryl and thiophene (B33073) derivatives, makes them attractive for applications as fluorescent probes and sensors. nih.govnih.gov
Environmentally sensitive fluorophores, or fluorogenic probes, are designed to exhibit changes in their fluorescence properties (intensity, wavelength, or lifetime) in response to changes in their local environment, such as polarity, viscosity, or the presence of specific analytes. A common design strategy involves creating molecules with an intramolecular charge transfer (ICT) character. These "push-pull" systems typically consist of an electron-donating group connected to an electron-accepting group through a π-conjugated bridge.
The this compound scaffold could be a building block for such probes. The benzothiophene moiety can act as part of the conjugated system, and by introducing appropriate donor and acceptor substituents on the phenyl ring or the benzothiophene core, it may be possible to induce ICT upon photoexcitation. The resulting excited state would be sensitive to the polarity of the surrounding medium, potentially leading to solvatochromic fluorescence.
The development of chemosensors and biosensors often relies on the specific interaction between a receptor unit and a target analyte, which in turn modulates the photophysical properties of a fluorophore. Thiophene-based fluorescent sensors have been developed for the detection of various metal ions. nih.gov For instance, a novel bifunctional thiophene-based Schiff base has been reported as a colorimetric and fluorescent turn-on sensor for the simultaneous detection of Al³⁺ and Zn²⁺ ions. nih.gov
While there are no specific reports on the use of this compound as a chemosensor, its structure could be functionalized with specific recognition moieties to create sensors for various analytes. The styryl linkage provides a site for potential interactions or conformational changes upon binding to a target, which could alter the fluorescence output. For example, the interaction of a target analyte with a receptor appended to the molecule could restrict or alter the rotation around the single bonds of the phenylethenyl group, leading to a change in fluorescence intensity.
Photochromic and Thermochromic Materials
Materials that can reversibly change their color in response to light (photochromism) or heat (thermochromism) have applications in optical data storage, smart windows, and molecular switches.
The stilbene-like structure of this compound, characterized by the C=C double bond, is a key feature in many photochromic molecules. Substituted styryl-thiophene and naphtho-thiophene benzylamines, for example, have been investigated for their photochemical properties. nih.gov Diarylethenes, which often contain thiophene rings, are a well-known class of photochromic compounds that undergo reversible cyclization reactions upon irradiation with light of different wavelengths. The open-ring and closed-ring isomers of these molecules have distinct absorption spectra, leading to a color change.
While the specific photochromic behavior of this compound has not been extensively detailed, its structural similarity to other photoresponsive materials suggests potential in this area. researchgate.net The reversible E/Z isomerization around the double bond upon photoirradiation is a plausible mechanism for photochromism in this compound.
Nonlinear Optics (NLO) Materials
The quest for new materials with significant nonlinear optical (NLO) properties is driven by the demand for advanced photonic and optoelectronic devices. Organic molecules with extended π-conjugation, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for second-order NLO applications, such as second-harmonic generation (SHG). The this compound framework, combining the electronic characteristics of both stilbene (B7821643) and benzothiophene, is of considerable interest in this context.
Derivatives of stilbene and phenylethenylthiophene have been investigated for their NLO properties. northwestern.edu The introduction of strong electron-donating and electron-withdrawing groups at the termini of the conjugated system can significantly enhance the molecular first hyperpolarizability (β), a key parameter for second-order NLO activity. For instance, studies on highly polar stilbene and phenylethenylthiophene derivatives have demonstrated their potential as efficient materials for SHG. northwestern.edu The non-centrosymmetric arrangement of these chromophores in the solid state is crucial for observing macroscopic NLO effects. northwestern.edu
The first hyperpolarizability of chromophores can be experimentally determined using techniques like hyper-Rayleigh scattering (HRS). smu.ca This method has been employed to evaluate the β values of various thiophene-incorporated polyene chromophores. smu.ca Theoretical calculations, often employing Density Functional Theory (DFT), are also used to predict and understand the NLO response of new molecular designs. Research on non-fullerene acceptor-based compounds has shown that modifying acceptor groups can significantly tune the NLO properties. nih.gov
While direct experimental data on the NLO properties of this compound is not extensively available, the known characteristics of its constituent parts and related molecules suggest significant potential. The benzothiophene moiety can act as a π-bridge and an auxiliary donor or acceptor, depending on the substitution pattern. By functionalizing the phenyl ring and the benzothiophene core with suitable donor and acceptor groups, a range of D-π-A molecules based on this scaffold can be designed.
Table 1: Comparison of First Hyperpolarizability (β) for Related NLO Chromophores
| Compound Type | Donor/Acceptor Groups | β (10-30 esu) | Measurement Technique |
|---|---|---|---|
| Stilbene Derivative | 4-dimethylamino / 4'-nitro | > 32 times urea | SHG (solid-state) |
| Phenylethenylthiophene Derivative | Varies | Varies | SHG (solid-state) |
This table presents illustrative data from structurally related compounds to highlight the potential NLO activity of the this compound scaffold.
Supramolecular Assembly and Self-Aggregating Systems
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The this compound structure, with its aromatic and heterocyclic rings, is prone to engage in π-π stacking and other non-covalent interactions, making it a promising building block for self-assembling systems.
A particularly interesting phenomenon observed in many aggregated organic luminophores is Aggregation-Induced Emission (AIE). In contrast to the common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state, AIE-active molecules (AIEgens) are weakly or non-emissive in solution but become highly fluorescent upon aggregation. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org
Derivatives of northwestern.edubenzothieno[3,2-b] northwestern.edubenzothiophene (BTBT), a related fused-ring system, have been shown to exhibit aggregation-induced emission. ucf.edu The functionalization of the BTBT core can modulate its AIE properties. Furthermore, the conjugation of BTBT derivatives with self-assembling peptides has been demonstrated to produce supramolecular hydrogels. nih.govresearchgate.net In these systems, both hydrogen bonding between the peptide units and π-π stacking of the BTBT cores contribute to the formation of one-dimensional self-assembled structures. researchgate.net
The stilbene moiety within this compound can also participate in and influence self-assembly processes. The photoisomerization of stilbene between its cis and trans forms can be used to control the aggregation and disaggregation of supramolecular structures. While specific studies on the self-aggregation of this compound are limited, the propensity of its structural components to form ordered assemblies suggests its potential in creating novel supramolecular materials, possibly with AIE characteristics.
Table 2: Photophysical Properties of an AIE-active Tetrathienylethene
| State | Excitation Wavelength (nm) | Emission Maximum (nm) |
|---|---|---|
| THF/water aggregate | 320 | 410 |
Data for tetrathienylethene, a structurally related AIEgen, is provided to illustrate the photophysical changes upon aggregation. researchgate.net
Ligand Design in Coordination Chemistry
The benzothiophene moiety, with its sulfur heteroatom and extended π-system, can act as a ligand in coordination chemistry. The sulfur atom can coordinate to a metal center, and the aromatic rings can participate in π-bonding. The stilbene portion of this compound adds further possibilities for coordination, either through the olefinic double bond or through functional groups attached to the phenyl ring.
While the direct use of this compound as a ligand is not widely reported, the coordination chemistry of related benzothiophene and thiophene derivatives provides valuable insights. For example, benzothiophene-quinoline ligands have been used to synthesize cationic iridium(III) complexes for deep-red light-emitting electrochemical cells. mdpi.com In these complexes, the benzothiophene-quinoline ligand acts as a cyclometalating ligand.
Furthermore, N-heterocyclic carbene (NHC) ligands functionalized with thioether moieties have been shown to form stable complexes with transition metals like palladium. The sulfur atom in these ligands can exhibit hemilabile behavior, reversibly coordinating to the metal center, which can be advantageous in catalysis. Lanthanide complexes with various organic ligands, including those derived from imidazole-biphenyl-carboxylate, have also been synthesized and studied for their luminescence properties. The design of ligands that can effectively sensitize lanthanide emission is an active area of research.
The this compound scaffold could be functionalized to create multidentate ligands. For instance, the introduction of coordinating groups on the phenyl ring or the benzothiophene core could lead to ligands that can form stable chelate complexes with a variety of transition metals and lanthanides. Such complexes could find applications in catalysis, sensing, or as luminescent materials. The extended conjugation of the ligand could also facilitate interesting electronic communication between the metal center and the ligand framework.
Table 3: Examples of Metal Complexes with Thiophene-Containing Ligands
| Metal | Ligand Type | Application/Property |
|---|---|---|
| Iridium(III) | Benzothiophene-quinoline | Light-emitting electrochemical cells |
| Palladium(II) | Thioether-functionalized N-heterocyclic carbene | Catalysis |
This table showcases the versatility of thiophene-based ligands in coordination chemistry, suggesting potential avenues for the application of this compound-based ligands.
Structure Activity Relationship Sar Studies in Biological Contexts Excluding Clinical Data
Investigation of Molecular Interactions with Biological Targets
The benzothiophene (B83047) scaffold is a recognized pharmacophore present in a variety of biologically active compounds. ijpsjournal.com The nature and position of substituents on this heterocyclic system are critical in determining the type and extent of its interactions with biological macromolecules.
Research on benzothiophene analogs has revealed their potential as enzyme inhibitors. For instance, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes has been synthesized and evaluated as antitubulin agents. nih.gov One compound from this series demonstrated submicromolar cytotoxic activity against the HCT-116 human colon cancer cell line and was found to inhibit tubulin polymerization at a level comparable to the known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov This suggests that the styryl-benzothiophene scaffold can interact with the tubulin protein, interfering with microtubule dynamics, a key process in cell division. The precise binding site and the critical molecular interactions, however, require further elucidation through co-crystallization studies or advanced computational modeling.
Design and Synthesis of Analogs for SAR Probing
The synthesis of analogs is a cornerstone of SAR studies. For the 3-(2-phenylethenyl)-1-benzothiophene scaffold, various synthetic strategies have been employed to introduce molecular diversity.
A notable approach involves a bromocyclization of methylthio-containing alkynes to produce 3-bromobenzo[b]thiophene derivatives. These intermediates can then undergo palladium-catalyzed coupling with N-tosylhydrazones to yield a variety of 2-aryl-3-(α-styryl)benzo[b]thiophene derivatives. nih.gov This method allows for the introduction of different substituents on all three aromatic rings (the benzothiophene A and B rings, and the styryl C ring), enabling a systematic exploration of how these modifications affect biological activity. nih.gov
Another synthetic route that provides access to related structures is the Sonogashira coupling reaction. This has been used to synthesize 3-(phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, a compound with a triple bond instead of a double bond in the linker. researchgate.net Such subtle structural changes can significantly impact the molecule's conformation and its ability to bind to biological targets.
The following table summarizes some of the synthesized analogs and their observed biological activities:
| Compound/Analog Class | Synthetic Method | Biological Activity/Finding |
| 2-Aryl-3-(α-styryl)benzo[b]thiophenes | Bromocyclization followed by Pd-catalyzed coupling | Antitubulin activity, with one compound showing submicromolar cytotoxicity against HCT-116 cells. nih.gov |
| 3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Sonogashira coupling | Not explicitly detailed in the provided context. researchgate.net |
| Benzothiophene acrylonitrile (B1666552) analogs | Knoevenagel condensation | Anticancer activity, with some analogs showing GI50 values in the 10–100 nM range. nih.gov |
Computational Docking and Molecular Modeling in Biological Systems
Computational methods are increasingly used to predict and rationalize the interactions of small molecules with biological targets. For benzothiophene derivatives, molecular docking studies have been employed to understand their binding modes. For example, in the study of 3-(α-styryl)-benzo[b]thiophenes as antitubulin agents, molecular docking simulations were performed to predict how these compounds might bind to the colchicine-binding site of tubulin. nih.gov These computational models can guide the design of new analogs with improved binding affinity and biological activity.
The electronic properties of the benzothiophene scaffold can also be modulated, for instance, through sulfur oxidation, which can be studied computationally. mdpi.com Such modifications can alter the molecule's frontier molecular orbital energies, which can influence its reactivity and interactions with biological targets. mdpi.com
Cellular Uptake and Subcellular Localization Mechanisms (excluding clinical implications)
The ability of a compound to exert a biological effect is often dependent on its ability to cross cell membranes and reach its intracellular target. The physicochemical properties of this compound, such as its lipophilicity and molecular size, would be key determinants of its cellular uptake. The planar, aromatic nature of the molecule suggests that it is likely to be relatively lipophilic, which would favor passive diffusion across the cell membrane.
While specific studies on the cellular uptake and subcellular localization of this compound are not available, research on related styryl dyes has shown that these types of molecules can be used for subcellular bioimaging, indicating that they can indeed enter cells and may accumulate in specific organelles. nih.gov The exact mechanisms of uptake (e.g., passive diffusion, carrier-mediated transport) and the factors that govern its subcellular distribution remain to be elucidated for this specific compound.
Future Directions and Emerging Research Avenues for 3 2 Phenylethenyl 1 Benzothiophene Research
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
| AI/ML Application Area | Potential Impact on 3-(2-Phenylethenyl)-1-benzothiophene Research |
|---|---|
| Virtual Screening | Rapidly screen vast virtual libraries of derivatives for potential biological activity. |
| De Novo Design | Generate novel molecular structures based on the benzothiophene (B83047) scaffold with optimized properties. mdpi.com |
| Property Prediction | Accurately forecast ADMET profiles, solubility, and other physicochemical properties. nih.gov |
| Retrosynthetic Analysis | Propose efficient and scalable synthesis pathways for promising new analogs. biopharmatrend.com |
| Mechanism of Action Elucidation | Analyze complex biological data to hypothesize how derivatives interact with cellular targets. |
Development of Novel Catalytic Systems for Synthesis
Future synthetic research will likely focus on developing more efficient, selective, and sustainable catalytic systems for the synthesis of this compound and its derivatives. While methods like palladium-catalyzed coupling reactions, such as the Sonogashira coupling, have proven effective for creating carbon-carbon bonds in benzothiophene systems, there is a continuous drive for improvement. ias.ac.inresearchgate.net Research is anticipated to explore the use of more abundant and less toxic metal catalysts, such as copper or iron, as alternatives to palladium.
The development of domino or one-pot multi-component reactions represents another significant frontier. malayajournal.orgresearchgate.net These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and often leading to the rapid assembly of complex molecular architectures from simple precursors. researchgate.net Innovations in regioselective synthesis will also be critical to precisely control the functionalization of the benzothiophene core, allowing for the systematic exploration of structure-activity relationships. malayajournal.org
Advanced Functional Material Design and Performance Optimization
The π-conjugated system inherent in the this compound structure makes it a compelling scaffold for the design of advanced functional materials. mdpi.com Research in this area is expected to focus on synthesizing derivatives for applications in organic electronics, where related benzothiophene compounds, particularly astrazeneca.combenzothieno[3,2-b] astrazeneca.combenzothiophene (BTBT) derivatives, have shown significant promise. mdpi.commdpi.comresearchgate.net These materials are valued for their high charge carrier mobility, thermal stability, and tunable electronic properties. mdpi.com
Future work will involve the strategic functionalization of the this compound core to optimize its performance in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic sensors. mdpi.comscilit.com By modifying substituents, researchers can fine-tune the molecule's frontier molecular orbital energy levels, crystal packing, and solubility, which are critical factors for device performance. mdpi.com The goal is to create solution-processable organic semiconductors that combine high performance with the low-cost manufacturing advantages of printing technologies. mdpi.com
| Material Application | Target Property for Optimization | Potential Role of this compound |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, environmental stability. mdpi.com | Serve as the active semiconductor layer. |
| Organic Light-Emitting Diodes (OLEDs) | High quantum yield, tunable emission color. mdpi.com | Act as an emissive or charge-transport material. |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation. | Function as a donor or acceptor material in the active layer. |
| Organic Sensors | High sensitivity and selectivity to specific analytes. mdpi.com | Form the basis of the sensing element. |
Exploration of New Biological Targets and Mechanistic Insights
The benzothiophene scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its derivatives could interact with numerous biological targets. nih.gov While existing research has highlighted activities such as anticancer, antimicrobial, and anti-inflammatory properties for various benzothiophenes, future studies will aim to identify novel and specific molecular targets. nih.govnih.govresearchgate.net This involves screening against diverse panels of enzymes, receptors, and other proteins to uncover new therapeutic applications.
A key focus will be on elucidating the precise mechanisms of action. For instance, if a derivative shows promise as an anticancer agent, research will delve into whether it induces apoptosis, inhibits specific kinases, or disrupts other cellular pathways. nih.gov The fusion of the benzothiophene core with other pharmacophores is a promising strategy to create hybrid molecules with enhanced activity or the ability to hit multiple targets simultaneously. nih.gov This approach could lead to the development of more effective treatments for complex diseases like cancer or Alzheimer's disease. nih.govnih.gov
Sustainability and Scalability in Production and Application
As interest in this compound grows, so does the need for sustainable and scalable production methods. Future research will emphasize the principles of green chemistry, focusing on minimizing environmental impact. This includes the use of safer, renewable solvents, reducing the number of synthetic steps through more efficient domino reactions, and developing recyclable catalytic systems to minimize metal waste. malayajournal.org
Interdisciplinary Research with Nanotechnology and Materials Science
The intersection of this compound research with nanotechnology and materials science opens up exciting possibilities. In materials science, the focus is on leveraging the semiconducting properties of benzothiophene derivatives for next-generation electronics. scilit.comresearchgate.net Interdisciplinary efforts will aim to integrate these organic molecules into nanodevices, creating highly sensitive sensors, flexible electronic circuits, and efficient optoelectronic components.
Nanotechnology offers tools to manipulate and structure these materials at the nanoscale. For example, fabricating nanofibers or self-assembled monolayers of this compound derivatives could lead to enhanced device performance due to improved molecular ordering. Furthermore, the incorporation of these molecules into nanoparticles or other nanocarriers could lead to novel drug delivery systems, improving the bioavailability and targeting of benzothiophene-based therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
